molecular formula C40H44N12O10S2 B1232675 C.I. Fluorescent brightening agent 28 CAS No. 4404-43-7

C.I. Fluorescent brightening agent 28

Cat. No. B1232675
CAS RN: 4404-43-7
M. Wt: 917 g/mol
InChI Key: CNGYZEMWVAWWOB-VAWYXSNFSA-N
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Description

Synthesis Analysis

The synthesis of triazinylstilbene fluorescent brightening agents, like C.I. Fluorescent Brightening Agent 28, involves reactions that enable them to be copolymerized with other substances, such as styrene and acrylonitrile. These agents create colorless fluorescent polymers with good stability to wet treatments and solvents (Konstantinova, Konstantinov, & Betcheva, 1999).

Molecular Structure Analysis

The molecular structure of these brightening agents combines an 8-coordinate tetracarboxylate chelating site with stilbene chromophores. Modifications in the ethylenic linkage of stilbene lead to enhanced quantum efficiency and photochemical stability of the fluorophore (Grynkiewicz, Poenie, & TsienB, 1985).

Chemical Reactions and Properties

The incorporation of the stilbene linkage into a heterocyclic ring plays a significant role in the chemical reactions and properties of these agents, influencing their fluorescence and efficiency. The reaction conditions and reagents used in the synthesis can significantly affect these properties (Hussain et al., 2012).

Physical Properties Analysis

C.I. Fluorescent Brightening Agent 28 exhibits specific physical properties such as spectral and thermal characteristics, brightness effect on various substrates, and CIE coordinates. These properties are crucial for its application in enhancing the brightness of materials (Konstantinova, Konstantinov, & Betcheva, 1999).

Chemical Properties Analysis

The chemical properties of these brightening agents are characterized by their interaction with different substrates and their stability under various conditions. Their ability to form complexes with other molecules and their reaction to different chemical treatments are essential aspects of their chemical properties (Grabtchev, 1995).

Scientific Research Applications

Synthesis of Triazinyl Fluorescent Brighteners

  • Field : Chemistry
  • Application : The production of triazinyl fluorescent brightener intermediates .
  • Methods : The method involves a simplified work-up for the preparation of 4-nitro-toluene-2-sulfonic acid and the use of diethylene glycol instead of water in the preparation of 4,4’-dinitrostilbene-2,2’-disulfonic acid .
  • Results : This modification of the common procedures to produce compounds involves simple work-ups, short reaction times and also affords high product yields .

Staining Agent

  • Field : Microbiology
  • Application : Fluorescent Brightener 28 is used for the staining of fungi and as a viability stain .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of this application were not specified in the source .

Optical Brighteners

  • Field : Textile and Paper Industries
  • Application : Optical brighteners are often used to enhance the appearance of color of fabric and paper, causing a “whitening” effect .
  • Methods : These chemical compounds absorb light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum, and re-emit light in the blue region (typically 420-470 nm) through the phenomenon of fluorescence .
  • Results : A white surface treated with an optical brightener can emit more visible light than that which shines on it, making it appear brighter .

Whitening Synthetic Fiber

  • Field : Textile Industry
  • Application : Some non-stilbene brighteners, such as “C.I. Fluorescent brightening agent 28”, are used in more permanent applications such as whitening synthetic fiber .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of this application were not specified in the source .

Laundry Detergents

  • Field : Household and Industrial Cleaning
  • Application : Optical brighteners are used in laundry detergents to enhance the appearance of washed clothes .
  • Methods : These chemical compounds absorb light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum, and re-emit light in the blue region (typically 420-470 nm) through the phenomenon of fluorescence .
  • Results : The blue light emitted by the brightener compensates for the diminishing blue of the treated material and changes the hue away from yellow or brown and toward white .

Polymer Industry

  • Field : Polymer Industry
  • Application : Optical brighteners are used in the polymer industry to reduce the yellow appearance of materials, making them appear whiter .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of this application were not specified in the source .

properties

IUPAC Name

5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N12O10S2/c53-21-17-51(18-22-54)39-47-35(41-29-7-3-1-4-8-29)45-37(49-39)43-31-15-13-27(33(25-31)63(57,58)59)11-12-28-14-16-32(26-34(28)64(60,61)62)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52(19-23-55)20-24-56/h1-16,25-26,53-56H,17-24H2,(H,57,58,59)(H,60,61,62)(H2,41,43,45,47,49)(H2,42,44,46,48,50)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGYZEMWVAWWOB-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44N12O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

917.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellowish odorless solid; [OECD SIDS]
Record name C.I. Fluorescent brightener 28, disodium salt
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Product Name

C.I. Fluorescent brightening agent 28

CAS RN

4404-43-7, 4193-55-9
Record name C.I. Fluorescent Brightening Agent 28
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Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-
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Record name Disodium 4,4'-bis[6-anilino-[4-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate
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Record name 4,4'-bis[4-[bis(2-hydroxyethyl)amino]-6-anilino-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUORESCENT BRIGHTENER 28 FREE ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Park, J Shore - Review of progress in coloration and related …, 1982 - Wiley Online Library
… The distribution of resin along the length of the fibre can be traced by staining with a disulphonated stilbene derivative (CI Fluorescent Brightening Agent 28) and examining the treated …
Number of citations: 16 onlinelibrary.wiley.com
TV Potapova, TA Alekseevskii… - Doklady Biological …, 2008 - search.proquest.com
THE GROWTH OF THE ISOLATED HYPHAL APICES 279 ments were separated and grown for another 2–4 h. The AG parameters were assessed from the images obtained by means …
Number of citations: 3 search.proquest.com
MR Stiff, CH Haigler - Scientific Reports, 2016 - nature.com
Cotton fibers arise through highly anisotropic expansion of a single seed epidermal cell. We obtained evidence that apical cell wall synthesis occurs through examining the tips of young …
Number of citations: 15 www.nature.com
N Sukur, N Milošević, K Pogrmic-Majkic… - Food and Chemical …, 2023 - Elsevier
… Six chemicals, namely oxabentrinil, chlorthal-monomethyl, kinoprene, trichloromelamine, S-kinoprene, and CI fluorescent brightening agent 28 (predicted by the SAC Model), and three …
Number of citations: 3 www.sciencedirect.com
D Miller, K Laird, A Huang, S Pflugfelder… - … and Visual Science, 1996 - profiles.wustl.edu
Purpose. Ocular Microsporida are opportunistic, obligate intracellular parasite, recovered from HIV+/AIDS patients. Rapid laboratory techniques are required for confirmation, to …
Number of citations: 0 profiles.wustl.edu
CN Conteas, T Sowerby, GW Berlin… - Archives of pathology …, 1996 - search.proquest.com
To evaluate three fluorescent chitin stains for detecting microsporidia spores in specimens from acquired immunodeficiency syndrome (AIDS) patients with chronic diarrhea. …
Number of citations: 49 search.proquest.com
JR Thomson, N Robertson - The Veterinary record, 1989 - pubmed.ncbi.nlm.nih.gov
… CI Fluorescent Brightening Agent 28 …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov

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